molecular formula C17H18ClNO4S B6413237 3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% CAS No. 1261899-70-0

3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95%

Cat. No. B6413237
CAS RN: 1261899-70-0
M. Wt: 367.8 g/mol
InChI Key: XSVDGZYOCCJHMP-UHFFFAOYSA-N
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Description

3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% (3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95%) is an organic compound with the molecular formula C14H15ClO3S. It is a white crystalline solid that is soluble in organic solvents and is used as a reagent in various organic synthesis reactions. It is a useful intermediate in the synthesis of various pharmaceuticals, dyes, and other organic compounds.

Mechanism of Action

3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% is an organic compound that can be used as a reagent in organic synthesis reactions. The mechanism of action of this compound is based on its ability to react with other organic compounds to form new products. It can react with chloroacetic acid to form the corresponding acid chloride, which can then react with other organic compounds to form various products. Additionally, it can react with other organic compounds to form various heterocyclic compounds, such as thiophenes, furans, and pyrroles.
Biochemical and Physiological Effects
3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% is an organic compound that is used in various scientific research applications. It is not known to have any biochemical or physiological effects on humans or other organisms.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available reagent. Additionally, it is relatively stable and can be used in a wide variety of organic synthesis reactions. However, it is important to note that this compound can be toxic if ingested or inhaled, and should be handled with care.

Future Directions

There are several potential future directions for research involving 3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95%. One potential direction is to investigate its use as a reagent in other organic synthesis reactions, such as the synthesis of heterocyclic compounds. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound on humans and other organisms. Finally, research could be conducted to investigate the potential applications of this compound in the pharmaceutical industry.

Synthesis Methods

3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% can be synthesized from 4-t-butylsulfamoylphenol and chloroacetic acid. The reaction involves the condensation of 4-t-butylsulfamoylphenol with chloroacetic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out in aqueous medium at a temperature of 60-90°C. The resulting product is a white crystalline solid that can be isolated by filtration and recrystallized from a suitable solvent.

Scientific Research Applications

3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid, 95% has been used in various scientific research applications. It has been used as a reagent in the synthesis of various pharmaceuticals and other organic compounds. It has also been used in the synthesis of various dyes, catalysts, and other organic compounds. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as thiophenes, furans, and pyrroles.

properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)14-10-12(16(20)21)6-9-15(14)18/h4-10,19H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVDGZYOCCJHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-t-Butylsulfamoylphenyl)-4-chlorobenzoic acid

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